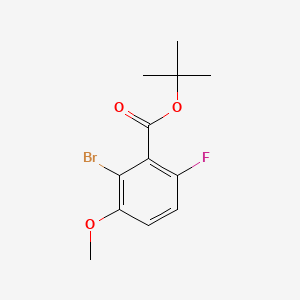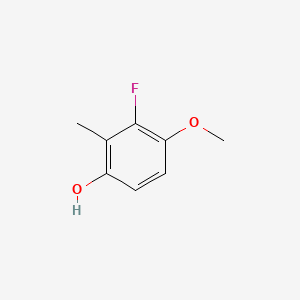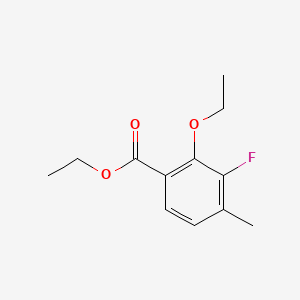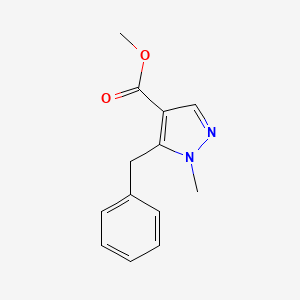
2-(Methyl-d3)-pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated boronic acid derivative. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-pyridine-5-boronic acid typically involves the introduction of deuterium into the methyl group of pyridine-5-boronic acid. One common method is the reaction of pyridine-5-boronic acid with deuterated reagents under specific conditions. For example, the use of deuterated methanol (CD3OD) in the presence of a catalyst can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often use deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-d3)-pyridine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling with aryl halides can yield biaryl compounds.
Scientific Research Applications
2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Methyl-d3)-propanedioic acid: Another deuterated compound used in similar applications.
Pristanic acid (2-methyl-D3): A deuterated fatty acid with applications in lipid research.
Uniqueness
2-(Methyl-d3)-pyridine-5-boronic acid is unique due to its combination of a deuterated methyl group and a boronic acid functional group. This combination allows for specific interactions in chemical reactions and provides valuable insights into reaction mechanisms and kinetics.
Properties
Molecular Formula |
C6H8BNO2 |
|---|---|
Molecular Weight |
139.96 g/mol |
IUPAC Name |
[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |
InChI Key |
MZUSCPDSQJSBSY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


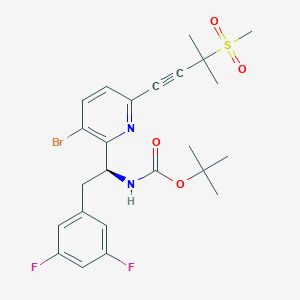
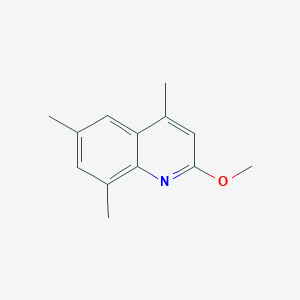
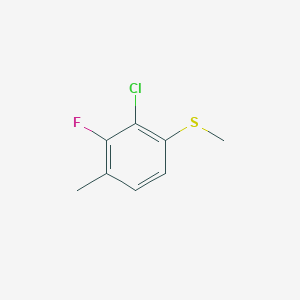
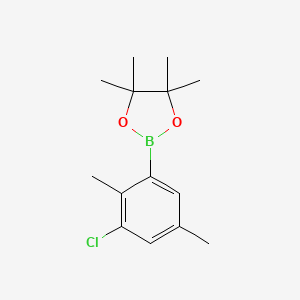
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
